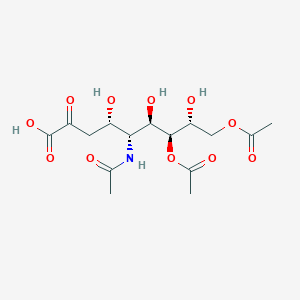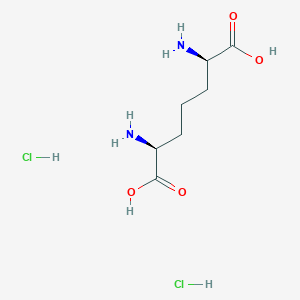
rel-(2R,6S)-2,6-Diaminoheptanedioic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(2R,6S)-2,6-Diaminoheptanedioic acid dihydrochloride: is a chiral compound with significant importance in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rel-(2R,6S)-2,6-Diaminoheptanedioic acid dihydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method includes the use of chiral catalysts and reagents to achieve the desired configuration.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: rel-(2R,6S)-2,6-Diaminoheptanedioic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, rel-(2R,6S)-2,6-Diaminoheptanedioic acid dihydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.
Biology: In biology, this compound is used in the study of enzyme mechanisms and protein interactions. Its ability to interact with specific biological targets makes it a useful tool for understanding biochemical pathways.
Medicine: In medicine, this compound has potential applications in drug development. Its unique properties may be exploited to design new therapeutic agents.
Industry: In industry, this compound is used in the production of various chemicals and materials. Its chiral nature makes it valuable for producing enantiomerically pure products.
Mecanismo De Acción
The mechanism of action of rel-(2R,6S)-2,6-Diaminoheptanedioic acid dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways and influence various biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- meso-2,6-Diaminoheptanedioate
- 2,6-Dimethylpiperidine
- 3-[rel-(2R,6S)-2,6-dimethylpiperidin-1-yl]butanoic acid
Comparison: Compared to these similar compounds, rel-(2R,6S)-2,6-Diaminoheptanedioic acid dihydrochloride is unique due to its specific stereochemistry and the presence of two amino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C7H16Cl2N2O4 |
|---|---|
Peso molecular |
263.12 g/mol |
Nombre IUPAC |
(2R,6S)-2,6-diaminoheptanedioic acid;dihydrochloride |
InChI |
InChI=1S/C7H14N2O4.2ClH/c8-4(6(10)11)2-1-3-5(9)7(12)13;;/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13);2*1H/t4-,5+;; |
Clave InChI |
ZYZNMYVRROMGLB-QGAATHCOSA-N |
SMILES isomérico |
C(C[C@H](C(=O)O)N)C[C@@H](C(=O)O)N.Cl.Cl |
SMILES canónico |
C(CC(C(=O)O)N)CC(C(=O)O)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(2-Phenylethyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352562.png)
![(E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime](/img/structure/B13352575.png)
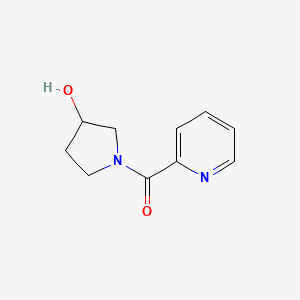
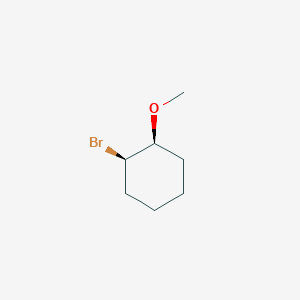
![6-(4-Methoxybenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352597.png)
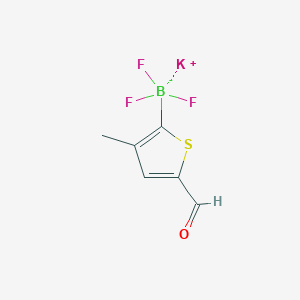
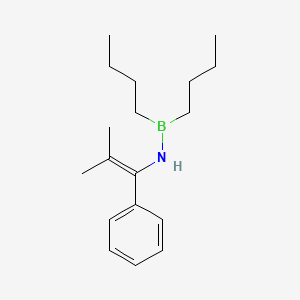



![tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate](/img/structure/B13352634.png)
